(+)-Secoisolariciresinol

描述

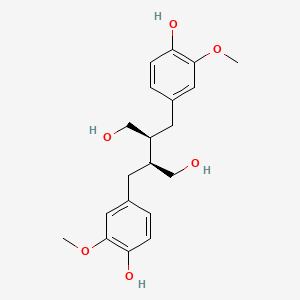

(+)-secoisolariciresinol is an enantiomer of secoisolariciresinol having (+)-(2S,3S)-configuration. It is an enantiomer of a (-)-secoisolariciresinol.

This compound is a natural product found in Phyllanthus oxyphyllus, Carissa spinarum, and other organisms with data available.

生物活性

(+)-Secoisolariciresinol, commonly referred to as secoisolariciresinol diglucoside (SDG), is a prominent lignan found in flaxseed and other plant sources. Its biological activities have garnered significant attention due to its potential health benefits, particularly in cancer prevention, anti-inflammatory effects, and its role in metabolic health. This article delves into the diverse biological activities of SDG, supported by recent research findings and case studies.

Research indicates that SDG exhibits notable anticancer properties, particularly in colorectal cancer (CRC). A study demonstrated that SDG induces pyroptosis—a form of programmed cell death—by activating caspase-1, which subsequently cleaves gasdermin D (GSDMD) in HCT116 CRC cells. This process involves an increase in reactive oxygen species (ROS) and inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, leading to enhanced cell death through the ROS/PI3K/AKT/BAX-mitochondrial apoptotic pathway .

Clinical Trials

A Phase IIB clinical trial explored the effects of SDG on benign breast tissue in pre-menopausal women at increased risk for breast cancer. The trial found that after 12 months of treatment with SDG, there was a significant reduction in Ki-67 levels, a marker of cell proliferation, suggesting a potential role for SDG in breast cancer risk reduction .

Summary of Anticancer Findings

Anti-inflammatory Effects

SDG has also been studied for its anti-inflammatory properties. It has been shown to interact with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating inflammatory responses. In vitro studies indicated that SDG significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells .

In Vivo Studies

In animal models, SDG demonstrated protective effects against radiation-induced lung damage, reducing oxidative stress and inflammation . These findings suggest that SDG could be beneficial in managing conditions characterized by chronic inflammation.

Effects on Lipid Profiles

Research has indicated that SDG can positively influence lipid metabolism. A study highlighted that even low doses of SDG significantly suppressed the development of hypercholesterolemic atherosclerosis by reducing serum total cholesterol and LDL-C levels while increasing HDL-C levels . This suggests that SDG may play a role in cardiovascular health.

Bone Health

Recent investigations into the microbial transformation products of secoisolariciresinol revealed potential osteogenic effects. Metabolites derived from gut microbiota exhibited significant improvements in osteoblastic differentiation and cell viability, indicating that SDG and its metabolites could be explored as therapeutic agents for osteoporosis .

属性

IUPAC Name |

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUETUDUXMCLALY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145265-02-7 | |

| Record name | Secoisolariciresinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SECOISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is unique about the biosynthesis of (+)-secoisolariciresinol in Arctium lappa?

A1: Arctium lappa (greater burdock) exhibits organ-specific stereochemical control during this compound biosynthesis [, ]. Cell-free extracts from petioles primarily produce the (+)-enantiomer, while those from ripening seeds favor the (-)-enantiomer [, ]. This suggests the involvement of multiple, organ-specific isozymes in controlling the stereochemistry of lignan formation [].

Q2: How does the stereochemistry of secoisolariciresinol biosynthesis differ between Arctium lappa and Forsythia intermedia?

A2: Forsythia intermedia exclusively produces (-)-secoisolariciresinol, utilizing a pathway involving (-)-pinoresinol and (-)-lariciresinol as intermediates []. In contrast, Arctium lappa can synthesize both enantiomers of secoisolariciresinol depending on the plant organ []. This highlights the diversity of stereochemical mechanisms employed by different plant species for lignan biosynthesis.

Q3: What role does pinoresinol-lariciresinol reductase (PLR) play in determining the enantiomeric composition of lignans in Linum usitatissimum?

A3: Linum usitatissimum (flax) possesses two PLR isoforms, PLR-Lu1 and PLR-Lu2, with opposite enantiospecificities [, ]. PLR-Lu1, mainly found in seeds, converts (-)-pinoresinol to this compound []. Conversely, PLR-Lu2, predominantly expressed in leaves and stems, catalyzes the formation of (-)-secoisolariciresinol from (+)-pinoresinol []. This intricate interplay between PLR isoforms dictates the enantiomeric composition of lignans in different flax organs [].

Q4: How does this compound compare to its enantiomer, (-)-secoisolariciresinol, in terms of biological activity?

A4: (-)-Secoisolariciresinol displays more potent estrogen-like activity than this compound, particularly in stimulating adiponectin production in 3T3-L1 adipocytes and exhibiting cytotoxicity against MCF-7 breast cancer cells [, ]. This emphasizes the significant impact of stereochemistry on the biological activity of lignans.

Q5: What potential health benefits have been associated with this compound and its metabolites?

A5: this compound is a precursor to the mammalian lignans enterodiol and enterolactone, which have been linked to a reduced risk of chronic diseases, including cardiovascular disease, certain cancers, and osteoporosis [, , ]. Studies suggest that these compounds may exert beneficial effects through various mechanisms, such as antioxidant activity, modulation of hormone metabolism, and anti-inflammatory properties [, ].

Q6: Could milk from cows fed flaxseed be a viable source of enterolactone for humans?

A6: Research indicates that supplementing dairy cows with flaxseed, particularly flax hulls, increases the concentration of enterolactone in their milk [, ]. This finding suggests that milk from flaxseed-fed cows could potentially serve as a valuable source of enterolactone for human consumption.

Q7: How does secoisolariciresinol diglucoside (SDG) contribute to the antioxidant capacity of flaxseed meal?

A7: While SDG is a prominent antioxidant in flaxseed, studies suggest that other water-soluble components in flaxseed meal might play a more significant role in protecting flaxseed oil from oxidation []. Further research is needed to identify these components and understand their individual contributions to the overall antioxidant activity.

Q8: What analytical techniques are commonly employed to identify and quantify secoisolariciresinol and related lignans in plant materials and biological samples?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) and tandem mass spectrometry (LC-MS/MS), is widely used for the analysis of secoisolariciresinol and other lignans [, , ]. These techniques offer high sensitivity and selectivity, enabling accurate quantification of these compounds in complex matrices.

Q9: What challenges are associated with the extraction and purification of secoisolariciresinol diglucoside (SDG) from flaxseed?

A9: Efficient extraction and purification of SDG from flaxseed require careful optimization of various factors, such as solvent polarity, temperature, and extraction time [, ]. Techniques like resin adsorption chromatography have been successfully employed to obtain high-purity SDG from flaxseed extracts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。